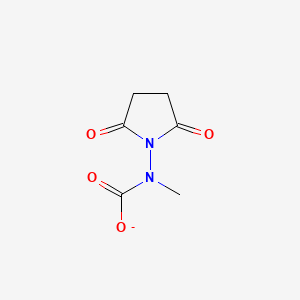![molecular formula C10H15NO B14073243 Ethanol, 2-[(2,6-dimethylphenyl)amino]- CAS No. 3046-95-5](/img/structure/B14073243.png)
Ethanol, 2-[(2,6-dimethylphenyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-[(2,6-dimethylphenyl)amino]- is a chemical compound with the molecular formula C10H15NO. It is known for its unique structure, which includes an ethanol group attached to an amino group substituted with a 2,6-dimethylphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[(2,6-dimethylphenyl)amino]- typically involves the reaction of 2,6-dimethylaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of Ethanol, 2-[(2,6-dimethylphenyl)amino]- may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control mechanisms ensures efficient production with minimal by-products. The compound is then purified through distillation or crystallization techniques to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2-[(2,6-dimethylphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives, depending on the nature of the substituent .
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-[(2,6-dimethylphenyl)amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of Ethanol, 2-[(2,6-dimethylphenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanol, 2-[(2,4-dimethylphenyl)amino]-
- Ethanol, 2-[(3,5-dimethylphenyl)amino]-
- Ethanol, 2-[(2,6-diethylphenyl)amino]-
Uniqueness
Ethanol, 2-[(2,6-dimethylphenyl)amino]- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
3046-95-5 |
|---|---|
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
2-(2,6-dimethylanilino)ethanol |
InChI |
InChI=1S/C10H15NO/c1-8-4-3-5-9(2)10(8)11-6-7-12/h3-5,11-12H,6-7H2,1-2H3 |
InChI-Schlüssel |
DVXMYUXQFJULLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[3-(Benzyloxy)phenyl]-2-cyanoacetamide](/img/structure/B14073175.png)

![(R)-2-amino-6-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)hexanoic acid](/img/structure/B14073179.png)




![(1S, 5R)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B14073219.png)

![1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B14073233.png)
